molecular formula C13H19N3O4S B6178937 tert-butyl N-[(1r,3r)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate CAS No. 2639408-79-8

tert-butyl N-[(1r,3r)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate

Cat. No.: B6178937
CAS No.: 2639408-79-8
M. Wt: 313.4
InChI Key:
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Description

tert-butyl N-[(1r,3r)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate: is a synthetic organic compound that features a tert-butyl carbamate group attached to a cyclobutyl ring, which is further functionalized with a pyrimidine-2-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1r,3r)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:

    Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the pyrimidine-2-sulfonyl group: This step often involves sulfonylation reactions using reagents such as pyrimidine-2-sulfonyl chloride.

    Attachment of the tert-butyl carbamate group: This is usually done through carbamation reactions using tert-butyl chloroformate and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(1r,3r)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

tert-butyl N-[(1r,3r)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1r,3r)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The carbamate group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[(1r,3r)-3-(methylsulfamoyl)cyclobutyl]carbamate
  • tert-butyl N-[(1r,3r)-3-aminocyclopentyl]carbamate

Uniqueness

tert-butyl N-[(1r,3r)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate is unique due to the presence of the pyrimidine-2-sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

2639408-79-8

Molecular Formula

C13H19N3O4S

Molecular Weight

313.4

Purity

95

Origin of Product

United States

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